molecular formula C27H25N3O4S B284927 N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide

Cat. No. B284927
M. Wt: 487.6 g/mol
InChI Key: GEQJOLCTNNXKNK-KRUMMXJUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is an enzyme that plays a key role in the development and function of immune cells. By inhibiting BTK, N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide can reduce the activity of immune cells, which can help to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the reduction of immune cell activity, and the inhibition of cancer cell growth. In preclinical studies, N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide has also been shown to have a favorable safety profile, with few adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide for lab experiments is its specificity for BTK, which can help to reduce off-target effects. However, one limitation of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide is its relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.

Future Directions

There are several potential future directions for the development of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide, including the optimization of its pharmacokinetic properties, the evaluation of its efficacy in combination with other therapeutic agents, and the exploration of its potential as a treatment for other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide and its potential for clinical use.
Conclusion:
In conclusion, N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide is a small molecule inhibitor with potential as a therapeutic agent for various diseases. Its specificity for BTK and favorable safety profile make it an attractive candidate for further development. However, additional research is needed to fully understand its mechanism of action and potential for clinical use.

Synthesis Methods

The synthesis of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide involves several steps, including the preparation of 2-naphthylamine, which is then reacted with p-toluenesulfonyl chloride to form 2-naphthylamine-1-sulfonate. The resulting compound is then reacted with 4-aminobenzoyl chloride to form N-(2-naphthyl)-4-[(4-aminophenyl)sulfonyl]benzamide. This compound is then reacted with acetic anhydride to form N-(2-naphthyl)-4-[(4-acetamidophenyl)sulfonyl]benzamide, which is then reacted with 2,4,5-trimethylphenyl isocyanate to form N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide.

Scientific Research Applications

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide has been shown to inhibit the growth of cancer cells and reduce the severity of autoimmune diseases and inflammatory disorders. N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide has also been shown to have potential as a treatment for chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

properties

Molecular Formula

C27H25N3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[4-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C27H25N3O4S/c1-16-13-18(3)26(14-17(16)2)35(33,34)30-24-15-25(27(32)23-8-6-5-7-22(23)24)29-21-11-9-20(10-12-21)28-19(4)31/h5-15,29H,1-4H3,(H,28,31)/b30-24-

InChI Key

GEQJOLCTNNXKNK-KRUMMXJUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)C

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.